molecular formula C8H8N6O2 B1481617 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2098030-94-3

1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B1481617
CAS No.: 2098030-94-3
M. Wt: 220.19 g/mol
InChI Key: FLGOJISSQUYSTK-UHFFFAOYSA-N
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Description

“1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” is a complex organic compound. It contains an imidazo[1,2-b]pyrazole core, which is a type of pyrazole . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Research on heterocyclic compounds including imidazo[1,2-b]pyrazole derivatives has focused on developing novel synthetic routes and characterizing the resulting compounds. For instance, methods for the one-pot synthesis of imidazo[1,2-b]pyrazole derivatives have been developed, utilizing condensation reactions that offer new pathways for creating compounds with potentially valuable properties (Kolos et al., 2015).

Biological Activities

  • Studies have been conducted to evaluate the antimicrobial and antioxidant activities of imidazo[1,2-b]pyrazole derivatives. For example, compounds synthesized from related chemical structures demonstrated significant activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Bassyouni et al., 2012).

Applications in Medicinal Chemistry

  • The exploration of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry includes their use as scaffolds for drug development. These compounds have been investigated for their potential in treating various diseases due to their biological activities. For instance, novel synthesis techniques have been applied to create derivatives that are studied for their biological activities, offering insights into their applicability in developing therapeutic agents (Dzedulionytė et al., 2022).

Luminescence Properties

  • Coordination polymers based on imidazole and pyrazole carboxylate linkers, including structures related to imidazo[1,2-b]pyrazoles, have been synthesized and studied for their luminescence properties. These studies provide a foundation for the use of such compounds in materials science, particularly in the development of luminescent materials (Kowalik et al., 2018).

Catalysis

  • The direct C–H arylation of fused-heterocycles containing imidazo[1,2-b]pyrazole units has been advanced, showcasing the utility of these compounds in catalytic applications. Such reactions are pivotal in the construction of complex (hetero)aryl systems, demonstrating the compounds' relevance in synthetic chemistry and catalysis (Kazzouli et al., 2015).

Future Directions

Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications in various fields of science . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This paves the way for the development of new agents with anti-angiogenic activity .

Properties

IUPAC Name

1-(2-azidoethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c9-12-10-1-2-13-3-4-14-7(13)5-6(11-14)8(15)16/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOJISSQUYSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 2
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 4
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1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 5
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 6
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

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